molecular formula C17H19FO3 B8513377 6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-33-8

6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B8513377
Key on ui cas rn: 1383985-33-8
M. Wt: 290.33 g/mol
InChI Key: MDPQOWICBAVSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

6′-(3-Fluoropropoxy)spiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione (Intermediate 63, 3.14 g, 10.8 mmol) were dissolved in tetrahydrofuran (50 mL) and MeOH (4.38 mL, 108 mmol). Borane-trimethylamine complex (1.74 g, 23.8 mmol) was added and the resulting mixture was stirred overnight. Citric acid monohydrate (31.8 g, 151 mmol) was added all at once and was followed by dropwise addition of water (3.90 mL, 216 mmol). The mixture was stirred for 3 h before being diluted with water and extracted with EtOAc (×2). The combined organic phases was dried over MgSO4 and concentrated in vacuo. The product was purified using silica gel flash chromatography using a gradient of MeOH (0-10%) in DCM to give 1.94 (61% yield) of the title compound which was used in the next step without further purification: MS (ES+) m/z 307 [M+H]+.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.38 mL
Type
reactant
Reaction Step Two
Name
Borane-trimethylamine complex
Quantity
1.74 g
Type
reactant
Reaction Step Three
Quantity
31.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
3.9 mL
Type
solvent
Reaction Step Six
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1.CO.[B-][N+](C)(C)C.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:16][CH2:17][CH:18]([OH:21])[CH2:19][CH2:20]3)[C:12]2=[O:15])=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.38 mL
Type
reactant
Smiles
CO
Step Three
Name
Borane-trimethylamine complex
Quantity
1.74 g
Type
reactant
Smiles
[B-][N+](C)(C)C
Step Four
Name
Quantity
31.8 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.9 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%
Name
Type
product
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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